molecular formula C13H9F4NO B1460548 3-Amino-4-fluoro-3'-(trifluoromethoxy)biphenyl CAS No. 1261651-44-8

3-Amino-4-fluoro-3'-(trifluoromethoxy)biphenyl

Cat. No.: B1460548
CAS No.: 1261651-44-8
M. Wt: 271.21 g/mol
InChI Key: YEJYETROGIBRQG-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-3’-(trifluoromethoxy)biphenyl is an organic compound that features a biphenyl core substituted with amino, fluoro, and trifluoromethoxy groups

Properties

IUPAC Name

2-fluoro-5-[3-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJYETROGIBRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluoro-3’-(trifluoromethoxy)biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluoro-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can result in the replacement of the fluoro or trifluoromethoxy groups with other functional groups.

Scientific Research Applications

3-Amino-4-fluoro-3’-(trifluoromethoxy)biphenyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-fluoro-3’-(trifluoromethoxy)biphenyl depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl
  • 3-Amino-4-fluoro-3’-(methoxy)biphenyl
  • 3-Amino-4-chloro-3’-(trifluoromethoxy)biphenyl

Uniqueness

3-Amino-4-fluoro-3’-(trifluoromethoxy)biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in drug design and materials science .

Biological Activity

3-Amino-4-fluoro-3'-(trifluoromethoxy)biphenyl is a fluorinated biphenyl compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of amino, fluoro, and trifluoromethoxy groups, suggest a variety of interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H8F4NC_{13}H_{8}F_{4}N with a molecular weight of 278.20 g/mol. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as Aurora kinase and mTOR pathways .
  • Cell Cycle Arrest : Research indicates that fluorinated biphenyl derivatives can induce cell cycle arrest at the G1 phase, inhibiting cellular proliferation.
  • Anticancer Activity : In vitro studies have shown that related compounds exhibit significant anti-proliferative effects against various tumor cell lines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

StudyCompoundBiological ActivityMethodologyResults
This compoundAnticancerIn vitro assaysSubmicromolar inhibitory activity against various tumor cell lines
Related fluorinated biphenylsEnzyme inhibitionBiochemical assaysSignificant inhibition of Aurora kinase activity
Trifluoromethoxy derivativesAntimicrobialIn vitro assaysEffective against multiple bacterial strains

Case Studies

  • In Vitro Anticancer Studies : A study evaluated the anticancer properties of various trifluoromethoxy-substituted biphenyls, including this compound. The results indicated strong anti-proliferative effects on breast cancer cell lines, with IC50 values in the low micromolar range.
  • Enzyme Interaction Analysis : Another investigation focused on the interaction between fluorinated biphenyls and Aurora kinase. Using molecular docking studies, researchers found that these compounds bind effectively to the active site of the enzyme, leading to significant inhibition of its activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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